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molecular formula C16H14O2 B8305742 3-(4-Biphenylyl)-2-butenoic acid

3-(4-Biphenylyl)-2-butenoic acid

Cat. No. B8305742
M. Wt: 238.28 g/mol
InChI Key: ZNIHYWBWYANARQ-UHFFFAOYSA-N
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Patent
US04344966

Procedure details

The product resulting from (a), above, is mixed with 6 g of 85% potassium hydroxide in 100 ml of aqueous ethanol and the resulting mixture heated on a steam bath for 30 minutes. The mixture is then cooled, poured into ice and extracted thrice with 25 ml portions of diethylether. The aqueous phase is filtered over Celite and the filtrate acidified with 2 N hydrochloric acid to pH 4 and cooled. The resulting precipitate is filtered, washed with ether, air dried with suction and then dried under high vacuum at 50° C. to yield the heading compound, substantially in trans form.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH:5]=[C:6]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:10][CH:9]=1)[CH3:7])C.[OH-].[K+]>C(O)C>[C:11]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:12]=[CH:13][C:8]([C:6]([CH3:7])=[CH:5][C:4]([OH:20])=[O:3])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=C(C)C1=CC=C(C=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated on a steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with 25 ml portions of diethylether
FILTRATION
Type
FILTRATION
Details
The aqueous phase is filtered over Celite
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with ether, air
CUSTOM
Type
CUSTOM
Details
dried with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to yield the heading compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C(=CC(=O)O)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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